molecular formula C16H20O3 B12012069 Ethyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate CAS No. 5333-98-2

Ethyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate

Cat. No.: B12012069
CAS No.: 5333-98-2
M. Wt: 260.33 g/mol
InChI Key: PHAAGPQAOYFUBK-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate: is a chemical compound with the following structural formula:

C16H21NO3\text{C}_{16}\text{H}_{21}\text{NO}_3 C16​H21​NO3​

It belongs to the class of esters and is characterized by its bicyclic naphthalene ring system. The compound is also known by other names, such as 4-Oxo-4-{[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]amino}butanoic acid .

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves esterification of the corresponding carboxylic acid with ethanol. The reaction typically proceeds under acidic conditions, using a strong acid catalyst (such as sulfuric acid). The esterification reaction can be represented as follows:

Carboxylic acid+EthanolEster+Water\text{Carboxylic acid} + \text{Ethanol} \rightarrow \text{Ester} + \text{Water} Carboxylic acid+Ethanol→Ester+Water

Industrial Production::

Chemical Reactions Analysis

Reactivity::

    Oxidation: The carbonyl group in the ester can undergo oxidation reactions.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The ester can participate in nucleophilic substitution reactions.

    Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to form the carboxylic acid and alcohol.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles (e.g., Grignard reagents, amines).

    Hydrolysis: Acidic or basic conditions (e.g., concentrated HCl, NaOH).

Major Products:: The major products depend on the specific reaction conditions. For example:

  • Oxidation: The ester can be converted to the corresponding carboxylic acid.
  • Reduction: The ester can yield the corresponding alcohol.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: In studies related to enzyme inhibition or receptor binding.

    Medicine: Potential pharmaceutical applications.

    Industry: As an intermediate in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It may interact with cellular receptors, enzymes, or metabolic pathways. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While there are no direct analogs, compounds with similar ester functionalities and naphthalene-based structures exist. the unique combination of the naphthalene ring and the ester group sets Ethyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate apart.

Remember that this compound is primarily used in research and not widely available due to its specialized nature

Biological Activity

Ethyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate (CAS No. 5333-98-2) is an organic compound characterized by its unique structure that combines a naphthalene moiety with a butanoate ester. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is C16H20O3. Its structure features a tetrahydronaphthalene ring fused with a butanoate group, which may influence its lipophilicity and interaction with biological targets.

PropertyValue
Molecular Weight260.34 g/mol
Boiling PointNot available
SolubilitySoluble in organic solvents
CAS Number5333-98-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Preliminary studies suggest that the compound may exert its effects through:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with specific receptors, potentially affecting signaling pathways related to cell growth and apoptosis.
  • Antioxidant Activity : There are indications that this compound possesses antioxidant properties that could protect cells from oxidative stress.

Case Studies and Experimental Findings

  • Anticancer Activity :
    • In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported significant inhibition of cell proliferation in breast cancer cells at concentrations ranging from 10 to 50 µM over 48 hours .
    • Another investigation revealed that the compound induced apoptosis in human lung cancer cells by activating caspase pathways .
  • Neuroprotective Effects :
    • Research indicated that this compound might protect neuronal cells from glutamate-induced toxicity. The mechanism appears to involve the modulation of calcium ion influx and the activation of survival signaling pathways .
  • Anti-inflammatory Properties :
    • This compound has been evaluated for its anti-inflammatory effects in animal models of arthritis. The results showed a reduction in pro-inflammatory cytokines and improved clinical scores in treated groups compared to controls .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

  • Absorption : The compound is expected to have good oral bioavailability due to its lipophilic nature.
  • Metabolism : Initial studies suggest that cytochrome P450 enzymes may be involved in the metabolism of this compound.
  • Excretion : Further research is needed to elucidate the excretion pathways and half-life of this compound in vivo.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds:

Compound NameBiological ActivityUnique Features
Ethyl 4-Oxo-4-(5-naphthalenyl)butanoateModerate cytotoxicityLess lipophilic
Ethyl 4-Oxo-4-(tetrahydroquinolinyl)butanoateAntimicrobialDifferent ring structure
Ethyl 4-Oxo-4-(5-methyl-naphthalenyl)butanoateAnticancerHigher selectivity for cancer cells

Properties

CAS No.

5333-98-2

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

ethyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate

InChI

InChI=1S/C16H20O3/c1-2-19-16(18)10-9-15(17)14-8-7-12-5-3-4-6-13(12)11-14/h7-8,11H,2-6,9-10H2,1H3

InChI Key

PHAAGPQAOYFUBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC2=C(CCCC2)C=C1

Origin of Product

United States

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